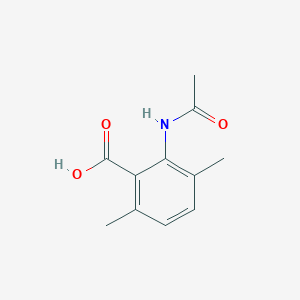

2-Acetamido-3,6-dimethylbenzoic acid

描述

Contextualization within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acid derivatives represent a broad and significant class of organic compounds that are foundational to numerous areas of scientific research and industrial application. These compounds serve as precursors and key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. researchgate.netontosight.ai The reactivity and function of a benzoic acid derivative are heavily influenced by the type, number, and position of the substituents on the benzene (B151609) ring. researchgate.net

Research into this class of compounds is diverse. For instance, specific derivatives have been identified as potent and selective inhibitors of enzymes like protein phosphatase Slingshot, which has therapeutic potential in oncology. nih.gov The acidity of the benzoic acid moiety, a critical parameter for its reaction mechanisms and biological interactions, can be precisely tuned by the addition of electron-donating or electron-withdrawing groups. researchgate.net Furthermore, fluoro- and chloro-substituted derivatives are valued as precursors for agrochemical and pharmaceutical products. researchgate.net The ongoing exploration of novel substitution patterns on the benzoic acid core continues to yield compounds with tailored properties for specific applications, including the development of new anticancer agents. preprints.org

| Compound Class/Example | Research Application/Significance | Reference |

|---|---|---|

| para-Substituted Benzoic Acid Derivatives | Identified as competitive inhibitors of Slingshot phosphatases, relevant for cancer therapy. | nih.gov |

| Fluoro- and Chloro-substituted Derivatives | Serve as precursors for agrochemicals, pharmaceuticals, and dyes. | researchgate.net |

| General Substituted Benzoic Acids | Investigated for anticancer potential through various synthetic modifications. | preprints.org |

| 2-Amino-3,6-dichlorobenzoic acid | Used as an intermediate in the synthesis of antibacterial agents and herbicides. | ontosight.ai |

Significance of Acetamido and Dimethyl Moieties in Molecular Design

The specific substituents on 2-Acetamido-3,6-dimethylbenzoic acid—the acetamido and dimethyl groups—are frequently incorporated in molecular design to modulate a compound's physicochemical and pharmacological properties. biomedres.us

Dimethyl moieties , particularly when positioned strategically on an aromatic ring, play a significant role in molecular design. The presence of methyl groups can:

Increase Lipophilicity : Enhancing the molecule's ability to cross biological membranes.

Provide Steric Hindrance : The methyl groups at positions 2 and 6 of the benzoic acid ring can restrict the rotation of the adjacent carboxyl and acetamido groups. This conformational constraint can lock the molecule into a specific shape (a bioactive conformation) that enhances its binding affinity and selectivity for a biological target. researchgate.net

Improve Metabolic Stability : Methyl groups can block sites on a molecule that are susceptible to metabolic degradation, thereby prolonging its duration of action.

The incorporation of gem-dimethyl groups (two methyl groups on the same carbon) or vicinal dimethyl groups is a well-established strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. researchgate.net

| Moiety | Key Functions and Significance in Molecular Design | Reference |

|---|---|---|

| Acetamido (-NHCOCH₃) | - Facilitates hydrogen bonding (donor and acceptor).

| nih.govmdpi.comnih.gov |

| Dimethyl (-CH₃)₂ | - Increases lipophilicity, potentially improving membrane permeability.

| nih.govresearchgate.net |

Current Research Landscape and Emerging Trends for Chemically Similar Compounds

While direct research on this compound is not extensively documented in publicly available literature, the current research landscape for chemically similar compounds provides insight into its potential areas of application. The core structure, a substituted N-aryl acetamide (B32628), is a common motif in modern drug discovery.

Emerging trends for compounds combining a benzoic acid or related aromatic core with an acetamide functionality focus heavily on the development of enzyme inhibitors. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activity, with studies targeting the cyclooxygenase (COX-2) enzyme. nih.govmdpi.com Similarly, N-arylacetamide derivatives have been designed as potent urease inhibitors, with research efforts combining chemical synthesis with molecular docking studies to understand the structure-activity relationship and binding interactions within the enzyme's active site. mdpi.com

The broader field of substituted benzoic acids continues to be a fertile ground for anticancer drug discovery. preprints.org Research often involves the synthesis of a library of related compounds with varied substitution patterns, followed by screening for activity against cancer cell lines. preprints.org A common theme in this research is the use of computational chemistry and molecular modeling to predict the binding affinity of designed molecules for specific protein targets, thereby guiding synthetic efforts toward more potent and selective candidates. nih.govnih.gov This synergy between synthesis, biological evaluation, and in-silico analysis represents the current state-of-the-art approach for exploring the therapeutic potential of novel chemical entities like this compound.

| Compound Class | Emerging Research Focus | Key Methodologies | Reference |

|---|---|---|---|

| 5-Acetamido-2-hydroxy Benzoic Acid Derivatives | Development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. | Chemical synthesis, in-vivo activity assays, molecular docking (COX-2). | nih.govmdpi.com |

| N-(6-Arylbenzo[d]thiazol-2-yl)acetamides | Discovery of novel enzyme inhibitors (e.g., urease inhibitors). | Suzuki cross-coupling synthesis, biological assays, molecular docking. | mdpi.com |

| Substituted Benzoic Acid Derivatives | Design and synthesis of new anticancer agents. | Synthesis of compound libraries, in-vitro screening on cancer cell lines. | preprints.org |

| Acetazolamide Analogs (Acetamide-containing) | Design of carbonic anhydrase (CA) inhibitors. | Drug modification, molecular docking, molecular dynamics simulations. | nih.gov |

Structure

3D Structure

属性

分子式 |

C11H13NO3 |

|---|---|

分子量 |

207.23 g/mol |

IUPAC 名称 |

2-acetamido-3,6-dimethylbenzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-6-4-5-7(2)10(12-8(3)13)9(6)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |

InChI 键 |

ZCYHCQPRZCDGHS-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=C(C=C1)C)NC(=O)C)C(=O)O |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Acetamido 3,6 Dimethylbenzoic Acid and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-acetamido-3,6-dimethylbenzoic acid (I) provides a logical framework for devising potential synthetic routes. The most evident disconnection is the amide bond of the acetamido group, which leads back to 2-amino-3,6-dimethylbenzoic acid (II) and an acetyl source, such as acetic anhydride (B1165640) or acetyl chloride. This transformation is a standard N-acetylation reaction.

Further disconnection of 2-amino-3,6-dimethylbenzoic acid (II) involves the manipulation of the amino and carboxyl groups. A common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. This leads to the precursor 2-nitro-3,6-dimethylbenzoic acid (III).

The synthesis of the 2-nitro-3,6-dimethylbenzoic acid (III) core can be approached in two primary ways. One pathway involves the nitration of 3,6-dimethylbenzoic acid (IV). However, this electrophilic aromatic substitution may yield a mixture of isomers, posing a potential challenge for purification. A more regioselective approach would be the oxidation of a suitable precursor, such as 2,5-dimethylnitrotoluene.

Alternatively, the carboxylic acid group can be installed at a later stage. This leads to a retrosynthetic pathway where 2,5-dimethylaniline (B45416) is the starting material. Carboxylation of 2,5-dimethylaniline would yield 2-amino-3,6-dimethylbenzoic acid (II) directly. This approach, however, may present its own challenges in terms of regioselectivity and reaction conditions.

A third strategic disconnection for the benzoic acid core involves the direct carboxylation of 1,4-dimethylbenzene (p-xylene) to form 3,6-dimethylbenzoic acid, which would then require nitration, reduction, and acetylation.

Direct Synthetic Approaches to the Benzoic Acid Core

The formation of the substituted benzoic acid core is a critical phase in the synthesis of this compound. The two main strategies to achieve this are carboxylation reactions and the oxidation of aromatic precursors.

Direct carboxylation of an aromatic ring offers an atom-economical route to benzoic acids. One such method is the Kolbe-Schmitt reaction, which is typically used for the synthesis of hydroxybenzoic acids from phenols. For non-phenolic substrates like 1,4-dimethylbenzene, alternative carboxylation methods are necessary.

Friedel-Crafts type reactions using phosgene (B1210022) or oxalyl chloride followed by hydrolysis can introduce a carboxylic acid group, but these reagents are highly toxic. A more contemporary approach involves the use of carbon dioxide (CO₂) as the carboxylating agent. The carboxylation of aromatics with CO₂ can be facilitated by strong bases or under transition-metal catalysis. For instance, the carboxylation of toluene (B28343) has been achieved using a catalytic system based on aluminum chloride (AlCl₃) and trimethylsilyl (B98337) chloride (Me₃SiCl) under CO₂ pressure. semanticscholar.orgscirp.org This method could potentially be adapted for the carboxylation of 1,4-dimethylbenzene.

| Aromatic Substrate | Carboxylation Method | Catalyst/Reagent | Product | Reference |

| Toluene | Friedel-Crafts Carboxylation | CO₂, Al₂Cl₆, Me₃SiCl | p-Toluic acid | semanticscholar.orgscirp.org |

| Mesitylene (B46885) | Grignard Carboxylation | Mg, CO₂ | Mesitoic acid | orgsyn.org |

| Benzoic acid analogues | Carbonate-promoted carboxylation | K₂CO₃, CO₂ | Benzenedicarboxylic acid analogues | google.com |

The oxidation of a methyl group on a substituted toluene derivative is a classic and effective method for the synthesis of benzoic acids. For the synthesis of 3,6-dimethylbenzoic acid, a potential precursor would be 1,2,4-trimethylbenzene (B165218) (pseudocumene). Selective oxidation of one of the methyl groups is required.

Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and nitric acid (HNO₃). The reaction conditions, such as temperature and concentration of the oxidizing agent, need to be carefully controlled to achieve the desired product and avoid over-oxidation or side reactions. For example, the oxidation of mesitylene to 3,5-dimethylbenzoic acid has been achieved using compressed air in the presence of a cobalt acetate (B1210297) catalyst. google.comgoogle.com A similar approach could be investigated for the oxidation of a suitable 1,4-dimethylbenzene derivative.

Another potential precursor for oxidation is 2,5-dimethylacetophenone. The haloform reaction or oxidation with strong oxidizing agents can convert the acetyl group into a carboxylic acid. The oxidation of ketones, in general, involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group, which can lead to the formation of carboxylic acids. doubtnut.com

| Precursor | Oxidizing Agent | Conditions | Product |

| 3-Nitro-o-xylene | H₂O₂, Cobalt(II) acetate, Manganese(II) acetate | 60°C, 12h | 2-Methyl-3-nitrobenzoic acid |

| Mesitylene | Compressed air | Cobalt acetate catalyst | 3,5-Dimethylbenzoic acid |

| 2,5-Dimethylhexan-3-one | Not specified | C-C bond cleavage | Carboxylic acid mixture |

Introduction of the Acetamido Functionality

The final step in the proposed synthesis is the introduction of the acetamido group. This is typically achieved through a two-step process: reduction of a nitro group to an amine, followed by N-acetylation.

Assuming the successful synthesis of 2-amino-3,6-dimethylbenzoic acid, the subsequent amidation to form the acetamido group is a straightforward transformation. The most common methods involve acylation with either acetic anhydride or acetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct and to deprotonate the amino group, increasing its nucleophilicity. Common bases include pyridine (B92270), triethylamine, or aqueous sodium hydroxide (B78521). The choice of solvent and reaction temperature can influence the yield and purity of the product. The acylation of aminobenzoic acids can be influenced by the steric hindrance around the amino group. In the case of 2-amino-3,6-dimethylbenzoic acid, the ortho- and meta-methyl groups may slightly hinder the approach of the acylating agent. researchgate.net

Selective N-acetylation is crucial when other reactive functional groups are present in the molecule. In the case of 2-amino-3,6-dimethylbenzoic acid, the primary amino group is significantly more nucleophilic than the carboxylic acid group under neutral or basic conditions, leading to preferential N-acetylation.

A standard procedure for N-acetylation involves dissolving the aminobenzoic acid in a suitable solvent, such as aqueous sodium hydroxide or pyridine, and then adding acetic anhydride or acetyl chloride dropwise with stirring. The reaction is often exothermic and may require cooling to control the temperature. After the reaction is complete, the product is typically isolated by acidification of the reaction mixture, which causes the N-acetylated benzoic acid to precipitate.

An alternative method involves the use of milder acetylating agents or catalytic methods. For instance, the biotransformation of m-aminobenzoic acid to N-acetyl-m-aminobenzoic acid has been reported using cell suspension cultures of Solanum laciniatum. nih.gov While not a conventional laboratory method, it highlights the possibility of enzymatic or biocatalytic acetylation.

| Amine Substrate | Acetylating Agent | Conditions | Product | Reference |

| p-Aminobenzoic acid | Not specified (in vitro) | Porcine urinary bladder epithelial cells | N-Acetyl-p-aminobenzoic acid | nih.gov |

| m-Aminobenzoic acid | Cell suspension cultures | Solanum laciniatum | N-Acetyl-m-aminobenzoic acid | nih.gov |

| 2-Aminobenzoic acid derivatives | Acetylation | Not specified | 4-Acetylamino-2-aminobenzoic acid | ontosight.ai |

Regioselective Introduction of Methyl Substituents

The targeted introduction of methyl groups onto the aromatic ring is a critical step in the synthesis of this compound. Two primary strategies for achieving this are directed ortho-metalation and transition metal-catalyzed methylation.

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile, in this case, a methylating agent, to introduce a methyl group at the desired position. wikipedia.orgbaranlab.org

For the synthesis of this compound, the acetamido group (-NHCOCH₃) can serve as an effective DMG. The synthesis could start from a simpler precursor, such as 2-acetamidobenzoic acid. The acetamido group would direct the lithiation to the 6-position. Subsequent reaction with a methylating agent like methyl iodide would yield 2-acetamido-6-methylbenzoic acid. A second DoM could then be performed; however, the directing power of the groups and steric hindrance would need to be carefully considered to achieve methylation at the 3-position.

Key Features of Directed ortho-Metalation:

| Feature | Description |

|---|---|

| Directing Group | A functional group that coordinates to the metalating agent, directing deprotonation to the adjacent ortho position. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org |

| Metalating Agent | Typically strong organolithium bases such as n-butyllithium or sec-butyllithium. baranlab.org |

| Electrophile | An agent that reacts with the formed aryllithium species. For methylation, common electrophiles include methyl iodide or dimethyl sulfate. |

| Regioselectivity | High regioselectivity for the ortho position relative to the directing group. wikipedia.org |

The hierarchy of directing groups has been established through competition experiments, with O-carbamates often being among the strongest. uwindsor.ca The presence of multiple directing groups can have an additive effect on the regioselectivity of the lithiation. uwindsor.ca

Transition metal-catalyzed C-H activation is another sophisticated strategy for the regioselective methylation of aromatic rings. This approach often utilizes palladium, rhodium, or iridium catalysts. The directing group, in this case, the carboxylic acid or the acetamido group, can chelate to the metal center, bringing the catalyst into proximity with the target C-H bond.

Several palladium-catalyzed methods for the ortho-C-H methylation of benzoic acids have been developed. rsc.orgnih.gov For instance, a palladium-catalyzed methylation of benzoic acids using di-tert-butyl peroxide as the methylating agent has been reported to proceed under external oxidant- and ligand-free conditions. nih.gov The weakly coordinating carboxyl group directs the methylation to the ortho position. nih.gov

Similarly, iridium-catalyzed C-H methylation of benzoic acids has been demonstrated, offering high regioselectivity and tolerance to a broad array of functional groups. bohrium.com These methods could be applied to a precursor like 2-acetamido-3-methylbenzoic acid to introduce the final methyl group at the 6-position, directed by the carboxylic acid.

Comparison of Catalytic Systems for ortho-Methylation:

| Catalyst System | Methylating Agent | Key Advantages |

|---|---|---|

| Palladium(II) acetate | Methyl iodide | Effective for acetanilides. researchgate.net |

| Palladium(II) acetate | Di-tert-butyl peroxide | Ligand- and external oxidant-free conditions for benzoic acids. nih.gov |

| [Cp*IrCl₂]₂ | Methylboronic acid potassium salt (MeBF₃K) | Tolerates air and moisture, broad functional group tolerance for benzoic acids. bohrium.com |

Exploration of Novel Synthetic Routes

Beyond traditional stepwise approaches, modern organic synthesis seeks to develop more efficient and sustainable methods. Cascade reactions and green chemistry principles are at the forefront of these efforts.

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot without the isolation of intermediates. These processes are highly atom- and step-economical, leading to a significant increase in synthetic efficiency.

For the synthesis of complex benzoic acid derivatives, cascade reactions can be envisioned to rapidly build molecular complexity. For example, a process could be designed that involves an initial amination of a substituted benzoic acid followed by an intramolecular cyclization cascade to form heterocyclic structures. rsc.org While not directly leading to this compound, these methodologies showcase the potential for innovative route design. A hypothetical cascade for a related structure could involve a multi-component reaction where the aromatic ring, the acetamido group, and the methyl groups are introduced in a concerted fashion. nih.gov

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com In the context of synthesizing this compound, several green principles can be applied.

One approach is the use of biomass-derived starting materials. For instance, methods have been developed for the synthesis of benzoic acid from glucose-derived materials like quinic acid and shikimic acid, offering a renewable alternative to petroleum-based feedstocks. escholarship.org

Another key aspect of green chemistry is the use of environmentally benign solvents and catalysts. Water is an ideal green solvent, and research into performing organic reactions in aqueous media is expanding. For example, the selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide can be performed in water, with the potential for recycling both the catalyst and the aqueous medium. mdpi.com The use of catalytic rather than stoichiometric reagents also aligns with green chemistry principles. wjpmr.com

Examples of Green Chemistry Principles in Benzoic Acid Synthesis:

| Principle | Application |

|---|---|

| Use of Renewable Feedstocks | Synthesis of benzoic acid from biomass-derived quinic acid. escholarship.org |

| Safer Solvents and Auxiliaries | Selenium-catalyzed oxidation of aldehydes in water. mdpi.com |

| Catalysis | Transition metal-catalyzed C-H activation avoids the need for stoichiometric activating reagents. rsc.orgnih.govbohrium.com |

| Atom Economy | Cascade reactions that incorporate multiple transformations in a single step. rsc.org |

Chiral Synthesis and Stereochemical Control (If Applicable)

The compound this compound is achiral and does not possess any stereocenters. Therefore, chiral synthesis and stereochemical control are not directly applicable to its preparation. However, if analogues of this compound were to be synthesized that do contain stereocenters, for example, through the introduction of a chiral side chain, then enantioselective or diastereoselective synthetic methods would be necessary. In such cases, chiral catalysts or auxiliaries would be employed to control the stereochemical outcome of the reactions.

Chemical Derivatives and Structural Analogues of 2 Acetamido 3,6 Dimethylbenzoic Acid

Synthesis of Carboxylic Acid Derivatives (e.g., Esters, Amides, Acid Halides)

The carboxylic acid group is a primary site for derivatization, enabling the formation of esters, amides, and highly reactive acid halides. These derivatives are often key intermediates in the synthesis of more complex molecules.

Acid Halides: The conversion of the carboxylic acid to an acid halide, typically an acid chloride, is a common first step to activate the carboxyl group for subsequent nucleophilic acyl substitution reactions. This transformation is readily achieved by treating 2-Acetamido-3,6-dimethylbenzoic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org For example, related dimethylbenzoic acids are converted to their corresponding acid chlorides by refluxing with thionyl chloride. patsnap.com This intermediate, 2-acetamido-3,6-dimethylbenzoyl chloride, is generally not isolated and is used directly in the next synthetic step due to its reactivity.

Esters: Ester derivatives can be synthesized through several methods. The Fischer esterification, involving reaction with an alcohol under acidic conditions, is a direct route. Alternatively, and often more efficiently, the pre-formed acid chloride can be reacted with an alcohol in the presence of a base like pyridine (B92270). A similar methodology has been used for the synthesis of methyl 2,6-dimethylbenzoate, where 2,6-dimethylbenzoic acid was first converted to the acid chloride with thionyl chloride and then reacted with methanol (B129727) and pyridine to yield the ester.

Amides: Amide synthesis is crucial in medicinal chemistry. Amides of this compound can be prepared by reacting the corresponding acid chloride with a primary or secondary amine. whiterose.ac.uk Direct condensation of the carboxylic acid with an amine is also possible using coupling agents (e.g., DCC, EDC) or by leveraging newer catalytic methods. For instance, a study focused on synthesizing novel BRAFV600E inhibitors involved the coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with various amines to form a series of carboxamide derivatives, highlighting the utility of this reaction in creating bioactive molecules. nih.gov

| Derivative Type | Synthetic Method | Key Reagents | General Notes |

|---|---|---|---|

| Acid Chloride | Halogenation | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate, typically used in situ. wikipedia.orgpatsnap.com |

| Ester | Fischer Esterification or from Acid Chloride | Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄) or Base (e.g., Pyridine) | Method choice depends on substrate sensitivity and desired yield. |

| Amide | From Acid Chloride or Direct Coupling | Amine (RNH₂ or R₂NH), Coupling agents (e.g., EDC, HATU) | A fundamental reaction in the synthesis of pharmaceuticals. whiterose.ac.uknih.gov |

Modifications of the Acetamido Group (e.g., Deacetylation, N-Alkylation)

The acetamido group offers another handle for structural modification, primarily through deacetylation to reveal the parent amine or through substitution at the nitrogen atom.

Deacetylation: Removal of the acetyl group can be accomplished by acid or base hydrolysis. This reaction converts this compound into its parent amine, 2-Amino-3,6-dimethylbenzoic acid, also known as 3,6-dimethylanthranilic acid. nih.gov This primary amine is a critical building block for a different class of derivatives, particularly in the synthesis of heterocyclic compounds. The laboratory synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride (B1165640) is a reversible process, and the product can be hydrolyzed back to the starting amine. wikipedia.org

N-Alkylation: While direct N-alkylation of the acetamido group can be challenging, it is possible under specific conditions. However, a more common strategy involves deacetylation to the free amine, followed by N-alkylation or N-arylation, and subsequent re-acetylation if the acetamido group is desired in the final product. The NH moiety of anthranilic acid derivatives has been shown to be essential for the biological activity of certain classes of compounds, and its replacement or substitution with groups like N-CH₃ can significantly reduce activity, underscoring the importance of this position. pharmacy180.com

Derivatization at the Aromatic Ring (e.g., Halogenation, Nitration, Sulfonation)

The aromatic ring of this compound can undergo electrophilic aromatic substitution, although the substitution pattern is dictated by the directing effects of the existing groups. The acetamido group is an ortho-, para-director and activating, while the methyl groups are also ortho-, para-directing and activating. The carboxylic acid group is a meta-director and deactivating. The positions open for substitution are C4 and C5.

Halogenation: Direct halogenation (e.g., bromination or chlorination) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a catalyst. The regioselectivity will be influenced by the combined directing effects of the substituents. Studies on halogen-substituted anthranilic acid derivatives have led to novel chemical platforms for androgen receptor antagonists. nih.gov

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. For the related 4-acetamidobenzoic acid, nitration occurs at the position ortho to the activating acetamido group and meta to the deactivating carboxyl group. google.com For this compound, the incoming nitro group would be directed to the C5 position, which is ortho to one methyl group and para to the other, and meta to the carboxyl group.

Sulfonation: Sulfonation can be performed using fuming sulfuric acid to introduce a sulfonic acid group (-SO₃H) onto the ring. The position of sulfonation would similarly be governed by the existing substituents.

Synthesis of Heterocyclic Conjugates

The 2-acetamido-benzoic acid scaffold is a classic precursor for the synthesis of fused heterocyclic systems, particularly benzoxazinones and quinazolinones, which are prevalent in many biologically active compounds.

Benzoxazinones: Treatment of N-acetylanthranilic acid (a close analogue) with a dehydrating agent like acetic anhydride leads to the formation of a 2-methyl-3,1-benzoxazin-4-one ring system. researchgate.net This intermediate is highly versatile and can react with various nucleophiles. The reaction proceeds via cyclodehydration of the N-acylanthranilic acid. organic-chemistry.orgmdpi.com

Quinazolinones: Benzoxazinones serve as excellent precursors to quinazolinones. Reacting the 2-methyl-3,1-benzoxazin-4-one intermediate with ammonia (B1221849) or primary amines results in a ring-opening and subsequent recyclization to form the corresponding 4(3H)-quinazolinone derivatives. nih.govrsc.orgijpsr.com This strategy is a cornerstone in the synthesis of a vast library of quinazolinone-based compounds with diverse pharmacological activities.

| Heterocyclic System | Synthetic Precursor | Key Reaction Steps | Significance |

|---|---|---|---|

| Benzoxazinone | 2-Acetamidobenzoic Acid | Cyclodehydration with acetic anhydride. researchgate.net | Versatile intermediate for further derivatization. mdpi.com |

| Quinazolinone | Benzoxazinone Intermediate | Reaction with ammonia or amines. nih.gov | Core scaffold in many pharmaceutical agents. rsc.org |

Design and Synthesis of Conformationally Restricted Analogues

In drug design, constraining the conformation of a flexible molecule can enhance its binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. nih.gov Analogues of this compound can be designed to have reduced conformational freedom. This can be achieved by incorporating the core structure into a more rigid framework, such as a bicyclic or polycyclic system. For example, principles used to create conformationally restricted analogues of tyramine, like phenolic 2-aminotetralins, could be applied to the anthranilic acid scaffold to lock the relative positions of the amino and carboxyl groups. nih.gov Such strategies aim to create analogues that pre-organize into the bioactive conformation, potentially leading to more potent and selective compounds.

Generation of Diverse Molecular Scaffolds Incorporating the this compound Motif

The anthranilic acid framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular core that can provide ligands for diverse biological targets. ijpsjournal.comnih.gov By extension, the this compound motif can be used as a central building block to generate libraries of diverse compounds. It can be elaborated through the functional handles discussed previously—the carboxyl, acetamido, and aromatic C-H positions—to attach various pharmacophoric groups. This approach allows for the systematic exploration of chemical space around the core scaffold to identify novel bioactive agents. Benzoic acid and its derivatives are frequently employed as foundational scaffolds for synthesizing a wide variety of potent biologically active compounds. benthamscience.compreprints.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

In the ¹H NMR spectrum of a related compound, 2-Amino-3,5-dimethylbenzoic acid, specific proton signals can be observed and assigned. Similarly, for 2-Acetamido-3,6-dimethylbenzoic acid, distinct peaks corresponding to the aromatic protons, the methyl groups, the acetamido methyl group, and the amine proton would be expected. The chemical shifts of these protons are influenced by their local electronic environment.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, 2,6-Dimethylbenzoic acid, the chemical shifts of the carbon atoms have been reported. For this compound, distinct signals would be expected for the carboxylic acid carbon, the aromatic carbons, the methyl carbons, and the acetamido carbonyl and methyl carbons.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for a Related Benzoic Acid Derivative

| Atom | Chemical Shift (ppm) |

| Carboxylic Acid Carbon | ~170 |

| Aromatic Carbons | 125-140 |

| Methyl Carbons | ~20 |

| Acetamido Carbonyl Carbon | ~169 |

| Acetamido Methyl Carbon | ~24 |

Note: The data presented is illustrative for a related compound and not the specific values for this compound.

Coupling constant analysis in ¹H NMR would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the aromatic ring.

To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, for instance, between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a related compound, Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester, the mass spectrum has been documented.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group, the acetamido group, and methyl groups, providing further confirmation of the compound's structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. Studies on related compounds such as 2-amino 5-bromobenzoic acid and 3-nitro-p-toluic acid have demonstrated the utility of these techniques. ijtsrd.comresearchgate.net

For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch of the carboxylic acid, which is typically a broad band.

N-H stretch of the amide.

C=O stretch of the carboxylic acid and the amide.

C-H stretches of the aromatic ring and the methyl groups.

C=C stretches of the aromatic ring.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| N-H (Amide) | 3100-3500 |

| C=O (Carboxylic Acid) | 1700-1725 |

| C=O (Amide) | 1630-1680 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

Note: The data presented is based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. A detailed UV-Vis spectral investigation has been conducted on azo dyes derived from benzoic acids. academie-sciences.fr

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* transitions of the benzene (B151609) ring. The presence of the acetamido and carboxylic acid groups would influence the wavelength of maximum absorption (λmax).

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A detailed structural analysis of a similar compound, 2-acetylamino-benzoic acid, has been reported. researchgate.net This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. researchgate.net

For this compound, a single-crystal X-ray diffraction analysis would reveal the precise solid-state structure, including the planarity of the aromatic ring and the conformation of the acetamido and carboxylic acid groups. It would also elucidate the hydrogen bonding network and crystal packing.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the intramolecular geometry of this compound requires experimental data from techniques such as single-crystal X-ray diffraction. This would provide precise measurements of the distances between bonded atoms (bond lengths), the angles formed by three connected atoms (bond angles), and the dihedral angles that describe the conformation of the molecule (torsional angles).

A representative data table for such findings would typically include:

Table 1: Selected Bond Lengths for this compound (Data Not Available)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C(1) | C(2) | Data Not Available |

| C(2) | N(1) | Data Not Available |

| N(1) | C(8) | Data Not Available |

| C(8) | O(1) | Data Not Available |

| C(1) | C(7) | Data Not Available |

| C(7) | O(2) | Data Not Available |

Table 2: Selected Bond Angles for this compound (Data Not Available)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C(6) | C(1) | C(2) | Data Not Available |

| C(1) | C(2) | N(1) | Data Not Available |

| C(2) | N(1) | C(8) | Data Not Available |

| N(1) | C(8) | O(1) | Data Not Available |

| C(6) | C(1) | C(7) | Data Not Available |

Table 3: Selected Torsional Angles for this compound (Data Not Available)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

|---|---|---|---|---|

| C(6) | C(1) | C(2) | N(1) | Data Not Available |

| C(2) | C(1) | C(7) | O(2) | Data Not Available |

| C(1) | C(2) | N(1) | C(8) | Data Not Available |

Identification of Intermolecular Interactions and Packing Arrangements

The arrangement of molecules in the crystalline lattice is dictated by a variety of non-covalent forces. For this compound, one would anticipate the presence of hydrogen bonding, given the amide and carboxylic acid functional groups. The amide N-H group and the carboxylic acid O-H group can act as hydrogen bond donors, while the carbonyl oxygens and the carboxylic acid oxygen can serve as acceptors.

A summary of potential intermolecular interactions would be presented in a table similar to the one below:

Table 4: Potential Intermolecular Interactions in Crystalline this compound (Data Not Available)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|---|---|

| Hydrogen Bond | N-H | O=C (amide) | Data Not Available | Data Not Available | Data Not Available |

| Hydrogen Bond | O-H (acid) | O=C (acid) | Data Not Available | Data Not Available | Data Not Available |

| C-H···O | C-H (methyl) | O=C | Data Not Available | Data Not Available | Data Not Available |

Without experimental data, any further discussion on the structural characteristics of this compound would be speculative.

Theoretical and Computational Investigations of 2 Acetamido 3,6 Dimethylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for optimizing molecular geometries and calculating thermodynamic properties. For 2-Acetamido-3,6-dimethylbenzoic acid, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G+(2d,p), can predict the most stable three-dimensional arrangement of its atoms. researchgate.netresearchgate.net These calculations minimize the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.

The optimized geometry represents a local minimum on the potential energy surface. From these calculations, key geometric parameters can be obtained. While specific experimental data for this exact molecule is not widely published, theoretical calculations provide highly reliable estimates. For instance, studies on similar substituted benzoic acids show a strong correlation between DFT-calculated geometries and those determined by X-ray diffraction. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents illustrative data typical of a DFT B3LYP/6-311G+(2d,p) calculation for this class of molecule.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(carboxyl)-C(ring) | ~1.48 Å |

| Bond Length | C=O (carboxyl) | ~1.21 Å |

| Bond Length | C-O (carboxyl) | ~1.36 Å |

| Bond Length | N-C (amide) | ~1.37 Å |

| Bond Length | C=O (amide) | ~1.24 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Dihedral Angle | C(ring)-C(ring)-C(carboxyl)=O | ~15-25° |

| Dihedral Angle | C(ring)-N-C(amide)=O | ~20-40° |

Energetics studies provide the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are crucial for predicting its stability and reactivity.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the acetamido group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.netresearchgate.net This information helps in understanding intermolecular interactions and identifying reactive sites. A molecular electrostatic potential (MEP) map can visually represent the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net

Table 2: Predicted Electronic Properties of this compound (Illustrative) This table presents illustrative data typical of a DFT B3LYP/6-311G+(2d,p) calculation.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating capability |

| LUMO Energy | ~ -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.3 eV | Chemical stability, reactivity |

| Dipole Moment | ~ 3.5 - 4.5 D | Polarity, intermolecular forces |

Conformational Analysis and Energy Landscapes

The presence of several single bonds in this compound—specifically the C(ring)-C(carboxyl), C(carboxyl)-OH, C(ring)-N, and N-C(amide) bonds—allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. umt.edu

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) or energy landscape can be generated. The minima on this surface correspond to stable or metastable conformers. The steric hindrance between the two methyl groups, the acetamido group, and the carboxylic acid group on the benzene (B151609) ring likely restricts the rotational freedom significantly, favoring specific orientations to minimize steric clash.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations often focus on static, gas-phase molecules at 0 K, molecular dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time, often in a solvated environment. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational flexibility and interactions with solvent molecules. frontiersin.orgnih.gov

An MD simulation of this compound would reveal how the molecule samples different conformations at a given temperature. Analysis of the simulation trajectory can provide information on the stability of certain conformations, the timescales of conformational changes, and the formation of intramolecular hydrogen bonds. A key metric from MD simulations is the root-mean-square deviation (RMSD), which can indicate the stability of the molecule's conformation over the simulation time. frontiersin.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: Density Functional Theory is widely used to predict proton (¹H) and carbon (¹³C) NMR chemical shifts. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts often show excellent linear correlation with experimental values, although they may require scaling to correct for systematic errors. researchgate.netidc-online.com Such predictions can be instrumental in assigning peaks in a complex spectrum or distinguishing between different isomers or conformers. idc-online.com

Table 3: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative Example) Predicted values are typically calculated using a method like GIAO-DFT. Experimental values are based on typical ranges for similar structural motifs.

| Proton | Predicted Shift (ppm) | Typical Experimental Range (ppm) |

| -COOH | 11.5 - 12.5 | 10.0 - 13.0 |

| -NH | 8.5 - 9.5 | 7.5 - 10.0 |

| Aromatic-H | 7.0 - 7.5 | 6.5 - 8.0 |

| -CH₃ (ring) | 2.2 - 2.6 | 2.1 - 2.5 |

| -CH₃ (acetyl) | 2.0 - 2.3 | 1.9 - 2.2 |

IR Frequencies: The vibrational frequencies from an optimized DFT calculation correspond to the molecule's normal modes of vibration. These calculated frequencies can be used to generate a theoretical infrared (IR) spectrum. researchgate.net Because the calculations assume a harmonic oscillator model and are performed in a vacuum, the computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). The analysis, often aided by Potential Energy Distribution (PED), allows for the confident assignment of specific vibrational modes, such as C=O stretches, N-H bends, and C-H stretches, to the observed IR absorption bands. researchgate.net

Thermodynamic Studies of Molecular Partitioning and Solvation

Computational methods can be used to study the thermodynamic properties related to how a molecule distributes itself between different phases (partitioning) and how it interacts with a solvent (solvation).

The partitioning of a molecule between an aqueous and an organic phase, quantified by the partition coefficient (log P), is a critical physicochemical property. Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to compute the Gibbs free energy of solvation. idc-online.com By calculating the solvation free energy in water and an organic solvent like n-octanol, the log P value can be theoretically predicted.

These solvation models place the molecule in a cavity within a dielectric continuum representing the solvent, allowing for the calculation of thermodynamic properties in solution. This is essential for understanding the molecule's solubility and how it behaves in different chemical environments, which is crucial for applications such as purification and formulation. researchgate.net Studies on similar aminobenzoic acids have shown that the mixing process in various solvents is often endothermic and entropy-driven. researchgate.net

Effects of Intramolecular Hydrogen Bonding on Hydrophobicity

The structure of this compound features an acetamido group and a carboxylic acid group positioned ortho to each other on a benzene ring. This arrangement allows for the formation of an intramolecular hydrogen bond. Specifically, a hydrogen bond can form between the hydrogen atom of the amide (N-H) and the carbonyl oxygen of the carboxylic acid, or between the hydroxyl hydrogen of the carboxylic acid (O-H) and the carbonyl oxygen of the amide. This internal bonding creates a pseudo-six-membered ring, which significantly influences the molecule's properties.

This intramolecular hydrogen bond locks the molecule into a more compact and rigid conformation. By engaging the polar N-H and C=O groups in an internal interaction, their availability to form hydrogen bonds with surrounding water molecules is reduced. This "masking" of polar functional groups is a key mechanism by which intramolecular hydrogen bonding can increase a molecule's hydrophobicity (lipophilicity). In related hydroxy-substituted benzoic acids, intramolecular hydrogen bonds have been shown to be a dominant factor in determining molecular geometry and electronic properties. researchgate.netnih.gov The formation of this stable, internally-bonded ring structure reduces the energetic penalty of transferring the molecule from an aqueous to a nonpolar environment.

The table below illustrates the theoretical effect of this intramolecular hydrogen bond on the availability of hydrogen bonding sites, which in turn impacts hydrophobicity.

| Conformation State | Available H-Bond Donor Sites (for interaction with water) | Available H-Bond Acceptor Sites (for interaction with water) | Predicted Relative Hydrophobicity |

| Open (No H-Bond) | Amide (N-H), Carboxylic Acid (O-H) | Amide (C=O), Carboxylic Acid (C=O, O-H) | Lower |

| Closed (Intramolecular H-Bond) | Reduced availability of one donor site | Reduced availability of one acceptor site | Higher |

Steric Factors Influencing Molecular Planarity and Conjugation

The planarity of an aromatic system is crucial for maximizing π-conjugation, which affects electronic properties such as stability and light absorption. In this compound, significant steric hindrance arises from the substituents on the benzene ring. The acetamido group at position 2, the methyl group at position 3, and the carboxylic acid group at position 1 are crowded together. Furthermore, the methyl group at position 6 creates additional steric pressure.

This steric crowding forces the acetamido and carboxylic acid groups to twist out of the plane of the benzene ring. X-ray structure analysis of the related compound 2-acetylamino-benzoic acid (which lacks the two methyl groups) shows that the amide nitrogen and the acid's carbon atom already deviate significantly from the phenyl ring's plane. researchgate.net The addition of methyl groups at positions 3 and 6 in this compound would be expected to exacerbate this deviation due to increased van der Waals repulsion.

This loss of planarity has a direct impact on the electronic structure:

Disruption of π-Conjugation: The orbital overlap between the p-orbitals of the benzene ring and those of the carbonyl groups (in both the amide and the carboxylic acid) is diminished. This disruption reduces the extent of electron delocalization across the molecule.

Altered Chemical Reactivity: The electronic properties of the functional groups are modified, which can influence the molecule's reactivity.

Computational modeling, such as Density Functional Theory (DFT) studies performed on similar substituted benzoic acids, allows for the calculation of dihedral angles between the plane of the substituents and the aromatic ring. researchgate.net For this compound, these angles are predicted to be substantial.

The following table summarizes the key steric interactions and their expected consequences on the molecule's geometry.

| Interacting Groups | Type of Steric Strain | Expected Consequence | Impact on Conjugation |

| Carboxylic Acid (C1) vs. Acetamido (C2) | Ortho-substituent crowding | Twisting of both groups out of the ring plane | Reduced |

| Acetamido (C2) vs. Methyl (C3) | Ortho-substituent crowding | Further twisting of the acetamido group | Reduced |

| Carboxylic Acid (C1) vs. Methyl (C6) | Ortho-substituent crowding | Twisting of the carboxylic acid group | Reduced |

Mechanistic Studies and Molecular Interactions

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Shielding)

The spatial arrangement of the acetamido, carboxylic acid, and dimethyl substituents on the benzoic acid core of 2-Acetamido-3,6-dimethylbenzoic acid gives rise to significant intramolecular interactions that influence its conformation and reactivity.

An important feature is the potential for an intramolecular hydrogen bond between the amide proton (N-H) of the acetamido group and the carbonyl oxygen of the carboxylic acid group. This interaction can lead to the formation of a pseudo-six-membered ring, which can enhance the molecule's conformational stability. Such intramolecular hydrogen bonds are known to play a crucial role in the geometry and electronic distribution of related molecules like anthranilic acid derivatives. The strength of this hydrogen bond can be influenced by the electronic nature of other substituents on the aromatic ring.

Furthermore, the presence of two methyl groups at positions 3 and 6 introduces considerable steric shielding . The methyl group at the 6-position, ortho to the carboxylic acid, can sterically hinder the rotation of the carboxyl group, influencing its orientation relative to the benzene (B151609) ring. Similarly, the methyl group at the 3-position can restrict the conformational freedom of the acetamido group. This steric hindrance can impact the accessibility of the carboxylic acid and acetamido groups for intermolecular interactions. Studies on other 2,6-disubstituted benzoic acid derivatives have shown that such steric effects can significantly affect their chemical and biological properties.

Intermolecular Interactions in Solution and Solid State

The behavior of this compound in condensed phases is governed by a network of intermolecular interactions, primarily driven by its carboxylic acid and acetamido functionalities.

In both solution and the solid state, carboxylic acids are well-known to form strong, hydrogen-bonded dimers. This self-association typically involves the formation of a cyclic motif where two carboxylic acid groups from adjacent molecules are linked by two hydrogen bonds. This dimerization can significantly influence the compound's physical properties, such as its solubility and melting point. The extent of this self-association in solution is dependent on the solvent's polarity, with nonpolar solvents generally favoring dimer formation.

In the solid state, this compound is expected to form extensive hydrogen bond networks . While a specific crystal structure for this compound is not publicly available, analysis of related N-acetylated amino acids and substituted benzoic acids suggests that in addition to the carboxylic acid dimers, the amide group can also participate in hydrogen bonding. The N-H group can act as a hydrogen bond donor, and the amide carbonyl oxygen can act as a hydrogen bond acceptor, leading to the formation of chains or more complex three-dimensional supramolecular architectures. These interactions are fundamental to the packing of molecules in the crystal lattice.

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets (If Applicable)

To explore the potential biological activity of this compound, molecular docking studies can be employed to predict its binding affinity and mode of interaction with macromolecular targets. Given the structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are relevant targets.

While no specific docking studies for this compound are available, research on similar benzoic acid derivatives provides valuable insights. semanticscholar.org Docking simulations of related compounds with COX-2 and 5-LOX have demonstrated the importance of the carboxylic acid group in forming key interactions within the active site. semanticscholar.org For instance, the carboxylate can form hydrogen bonds with critical amino acid residues, such as Arginine and Tyrosine in the COX-2 active site. mdpi.com

Table 1: Predicted Binding Affinities of a Structurally Related Compound with COX-2 and 5-LOX

| Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

| Cyclooxygenase-2 (COX-2) | -8.5 | 5.6 µM |

| 5-Lipoxygenase (5-LOX) | -9.2 | 2.1 µM |

Note: The data in this table is hypothetical and based on docking results for structurally similar compounds to illustrate potential binding affinities. Actual values for this compound would require specific computational studies.

Biological Activity and Structure-Activity Relationship (SAR) Studies (In Vitro)

The biological activity of this compound can be assessed through in vitro assays, particularly focusing on its potential as an enzyme inhibitor.

Based on its structural features, this compound is a candidate for inhibiting enzymes involved in the inflammatory cascade, such as COX-2 and 5-LOX. In vitro enzyme inhibition assays can determine the compound's potency, typically reported as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

While specific in vitro data for this compound is not available, studies on various substituted benzoic acid derivatives have demonstrated their potential as enzyme inhibitors. For example, certain benzoic acid derivatives have been shown to inhibit D-amino acid oxidase and protein phosphatase Slingshot.

Structure-activity relationship (SAR) studies on related compounds can provide insights into how the different functional groups of this compound contribute to its activity. The carboxylic acid is often crucial for binding to the active site of enzymes like COX-2. The nature and position of the substituents on the aromatic ring significantly modulate the inhibitory potency and selectivity. The acetamido group at the 2-position and the methyl groups at the 3- and 6-positions would influence the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target enzyme.

Table 2: In Vitro Enzyme Inhibition Data for Representative Benzoic Acid Derivatives

| Compound | Target Enzyme | IC50 / Ki |

| (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid | Slingshot phosphatase | Ki ≈ 4 µM |

| Linoleyl hydroxamic acid | 15-Lipoxygenase (15-LO) | IC50 = 0.02 µM |

| Linoleyl hydroxamic acid | 5-Lipoxygenase (h5-LO) | IC50 = 7 µM |

| Linoleyl hydroxamic acid | Cyclooxygenase-1/2 (COX-1/2) | IC50 = 60 µM |

Note: This table presents data for other benzoic acid derivatives to illustrate the range of enzyme inhibitory activities observed for this class of compounds. cabidigitallibrary.orgnih.gov

Receptor Binding Investigations

There is currently no published scientific literature detailing the results of receptor binding assays for this compound. Studies to determine its affinity for specific biological receptors, which are crucial for understanding its potential pharmacological effects, have not been reported. Therefore, no data on binding constants (Kᵢ), inhibition constants (IC₅₀), or the identification of primary molecular targets can be provided.

Mechanism of Action at a Molecular Level (Non-Clinical)

In the absence of receptor binding data and further mechanistic studies, the molecular mechanism of action for this compound remains uncharacterized. Non-clinical investigations, such as in vitro cellular assays or in silico molecular docking studies, that could elucidate its effects on cellular signaling pathways, enzyme activity, or protein-protein interactions have not been documented for this specific compound. As a result, a detailed description of its interactions at a molecular level cannot be furnished.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Synthetic Precursor or Building Block

N-acyl anthranilic acids are a well-established class of precursors in organic synthesis, valued for their utility in constructing more complex molecules, including pharmaceuticals and natural products. researchgate.netnih.govijpsjournal.com The general synthesis for this class of compounds involves the straightforward acylation of the corresponding anthranilic acid with an acid anhydride (B1165640), a method that is efficient and widely used. mdma.chudel.eduacs.org For instance, N-acetylanthranilic acid is readily prepared from anthranilic acid and acetic anhydride. mdma.chudel.edu

As a member of this family, 2-Acetamido-3,6-dimethylbenzoic acid serves as a versatile building block. Its functional groups—the carboxylic acid, the secondary amide, and the substituted phenyl ring—offer multiple reaction sites for elaboration. The carboxylic acid can be converted into esters, amides, or other derivatives, while the N-H bond of the amide and the aromatic C-H bonds provide further opportunities for functionalization. Research has shown that derivatives of N-acyl anthranilic acid can be activated and coupled with other molecules to forge intermediates for the synthesis of natural products. ijpsjournal.com The steric hindrance provided by the two methyl groups ortho and meta to the carboxylate can also be exploited to influence the regioselectivity of subsequent reactions, making it a specialized precursor for targeted molecular architectures.

Application in Ligand Design for Catalysis and Coordination Chemistry

The structural motif of N-acyl amino acids is highly effective in the design of ligands for transition metal catalysis. mdpi.com Specifically, mono-N-protected amino acids (MPAAs) have emerged as powerful ligands in palladium-catalyzed C-H activation reactions. acs.orgnih.govacs.orgresearchgate.net The efficacy of these ligands stems from their ability to act as dianionic, bidentate chelators and as internal proton acceptors. acs.orgnih.govacs.org

In this mechanistic model, both the carboxylate and the deprotonated N-acyl amide group coordinate to the metal center (e.g., palladium), forming a stable five-membered ring. This chelation stabilizes the high-energy monomeric palladium complexes that are crucial for the catalytic cycle. acs.org Furthermore, the carbonyl oxygen of the N-acyl group participates directly in the C-H cleavage step by abstracting a proton in a concerted metalation-deprotonation (CMD) mechanism. acs.orgresearchgate.net This dual role accounts for the enhanced reactivity and selectivity observed in reactions employing these ligands. acs.orgnih.govacs.org

Direct evidence of the coordinating ability of this compound class comes from studies on metal complexes of isomeric acetamido benzoic acids with various transition metals, including cobalt (Co), nickel (Ni), zinc (Zn), and cadmium (Cd). asianpubs.org In these complexes, the carboxylate anion coordinates to the metal ion in a bidentate fashion, confirming the fundamental capacity of the 2-acetamido benzoic acid scaffold to act as a ligand in coordination chemistry. asianpubs.org

Table 1: Key Features of N-Acyl Amino Acid Ligands in Catalysis

| Feature | Description | Reference |

| Coordination Mode | Acts as a dianionic, bidentate ligand through the carboxylate and deprotonated amide. | acs.orgnih.govacs.org |

| Catalyst Stabilization | Stabilizes monomeric Pd(II) complexes, which are key reactive species. | acs.org |

| Proton Shuttle | The N-acyl group serves as an internal base, facilitating C-H bond cleavage via a CMD mechanism. | acs.orgresearchgate.net |

| Enhanced Reactivity | Leads to improved reaction yields and shorter reaction times in C-H functionalization. | acs.org |

| Versatility | Effective in a diverse range of C-H functionalization reactions. | mdpi.com |

Utility in Cross-Coupling Reactions and Directed Functionalization

The carboxylic acid moiety is a powerful native directing group in transition metal-catalyzed C-H functionalization, enabling the selective modification of otherwise inert C-H bonds. researchgate.netrsc.org This strategy is highly atom- and step-economical, as it avoids the need for pre-functionalization of the substrate. rsc.org The carboxylate group of this compound can coordinate to a metal center (e.g., Pd, Ru), positioning the catalyst to selectively activate the ortho-C-H bond. rsc.orgnih.gov

This directed approach has been successfully applied to a wide range of transformations on benzoic acids, including:

Ortho-Arylation: Coupling with arylboronic acids or aryltrifluoroborates to form biaryl compounds. rsc.orgnih.gov

Ortho-Olefination: Introducing alkenyl groups. researchgate.net

Ortho-Acetoxylation: Adding an acetoxy group, which can be a precursor for phenols. researchgate.net

The presence of the N-acetamido group and the methyl substituents on the ring of this compound can further modulate the electronic properties and steric environment of the substrate, influencing the efficiency and selectivity of these transformations. Moreover, N-acyl amino acids themselves can be used as ligands to accelerate these reactions, highlighting a synergistic relationship where the substrate's structural class also serves as a beneficial ligand class. acs.orgresearchgate.net

Table 2: Examples of Directed C-H Functionalization of Benzoic Acids

| Reaction Type | Coupling Partner | Metal Catalyst | Key Feature | Reference |

| Arylation | Arylboronic Acids / Aryltrifluoroborates | Palladium (Pd) | Forms C-C bond at the ortho position. | rsc.orgnih.gov |

| Olefination | Alkenes | Palladium (Pd) | Forms C-C double bond at the ortho position. | researchgate.net |

| Acetoxylation | Acetic Acid | Palladium (Pd) | Forms C-O bond at the ortho position. | researchgate.net |

| Cyanation | Copper Cyanide (CuCN) | Palladium (Pd) | Introduces a nitrile group at the para position using a template. | researchgate.net |

| Alkylation | Alkyltrifluoroborates | Palladium (Pd) | Forms C-C single bond at the ortho position. | rsc.org |

Use in Peptide and Glycopeptide Synthesis Methodologies

N-acetylated amino acids are foundational components in the chemical synthesis of peptides and, most notably, glycopeptides. nilssonlab.se Glycopeptides, which are peptides bearing covalently attached carbohydrate moieties, are crucial in many biological processes. Their synthesis is essential for studying protein function and developing new therapeutics.

The most common strategy for N-linked glycopeptide synthesis is the "glycosylated amino acid building block" approach. unifi.it In this method, an amino acid (typically asparagine) is pre-functionalized with the desired sugar unit. This entire building block, such as Fmoc-Asn-β-(2,3,4,6-tetra-O-Acetyl-D-glucopyranosyl)-OH, is then incorporated into a growing peptide chain using standard Solid Phase Peptide Synthesis (SPPS). nih.govresearchgate.net

The "2-acetamido" group is of central importance in this context. It is the N-acetyl group on a sugar like N-acetylglucosamine (GlcNAc) that forms the natural linkage to the asparagine side chain in N-glycoproteins. Therefore, the 2-acetamido moiety within a benzoic acid structure like this compound represents a key structural element that is integral to the methodologies developed for assembling biologically relevant glycopeptides. While not a direct part of the peptide backbone, its presence in related building blocks is critical for mimicking natural glycoprotein (B1211001) structures.

Contribution to the Development of New Synthetic Reagents and Methodologies

The development of novel synthetic methods relies on the availability of substrates that can test the limits of reactivity and selectivity. This compound, with its specific arrangement of functional groups, is an ideal candidate for probing and advancing new synthetic methodologies.

Its structure contributes to methodological development in several ways:

Probing Regioselectivity: The presence of a strong ortho-directing carboxylate group alongside two methyl groups creates a sterically defined environment. This allows chemists to test the regioselectivity of new C-H functionalization catalysts and templates, including those designed to overcome steric hindrance or target more remote meta positions. researchgate.netdntb.gov.ua

Advancing Ligand Design: As a member of the N-acyl amino acid class, this compound embodies the principles of ligands that operate through a dual-function mechanism of chelation and proton abstraction. acs.orgnih.govacs.org Studying its behavior as a ligand can provide insights into how steric and electronic modifications affect catalytic efficiency, thereby contributing to the rational design of new and improved ligands.

Developing Robust Reactions: The amide functionality is common in pharmaceuticals and biologically active molecules. Developing C-H activation methods that are tolerant of the N-H bond and the coordinating potential of the acetamido group is crucial for the broad applicability of these reactions in complex molecule synthesis.

Inclusion in Advanced Materials (e.g., Co-crystals, Metal-Organic Frameworks)

The functional groups and rigid aromatic core of this compound make it a promising candidate for incorporation into advanced crystalline materials such as co-crystals and metal-organic frameworks (MOFs).

Co-crystals: Co-crystals are multi-component crystalline solids formed between two or more neutral molecules, typically held together by non-covalent interactions like hydrogen bonding. google.com The carboxylic acid and amide groups are excellent hydrogen bond donors and acceptors, making them reliable synthons for co-crystal engineering. nih.gov A study on the closely related analog, 2-((2,6-dimethylphenyl)amino)benzoic acid, revealed a propensity for polymorphism and co-crystal formation driven by its conformational flexibility. rsc.org Furthermore, research has shown that benzoic acid and acetamide (B32628) readily form co-crystal solvates, underscoring the compatibility of these two functional groups in building supramolecular assemblies. nih.gov This suggests a high probability that this compound can form co-crystals with active pharmaceutical ingredients (APIs) or other molecules to modify physical properties like solubility and stability.

Metal-Organic Frameworks (MOFs): MOFs are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. nih.gov Functionalized benzoic acids are among the most common organic linkers used to build MOFs. researchgate.netrsc.orgnih.gov The carboxylate group of this compound can coordinate to metal centers to form the framework structure, while the rest of the molecule projects into the pores.

The specific functional groups of this linker would impart distinct properties to the resulting MOF:

The acetamido group can serve as a hydrogen-bonding site, enhancing the selective adsorption of specific gas molecules (e.g., CO₂).

The methyl groups increase the hydrophobicity of the pore environment and can influence the framework's topology and stability.

The combination of these groups makes this compound a promising linker for creating MOFs with tailored properties for applications in gas storage, separation, and catalysis. ekb.egrsc.org

Table 3: Potential Roles of Functional Groups in MOF Design

| Functional Group | Potential Role in MOF Structure/Function | Reference |

| Carboxylic Acid | Primary coordination site with metal centers to form the framework. | nih.govnih.gov |

| Acetamido Group | Functionalizes the pore interior; acts as a hydrogen bond donor/acceptor for selective guest binding. | ekb.eg |

| Methyl Groups | Modify pore hydrophobicity; provide steric bulk that can influence framework topology and interpenetration. | rsc.org |

| Aromatic Ring | Provides rigidity to the framework structure. | researchgate.net |

Supramolecular Chemistry and Crystal Engineering of 2 Acetamido 3,6 Dimethylbenzoic Acid Analogues

Formation of Co-crystals and Salts

To investigate co-crystal and salt formation, researchers would systematically screen 2-Acetamido-3,6-dimethylbenzoic acid with a variety of co-former molecules. Co-formers would be selected based on their ability to form predictable non-covalent bonds, particularly hydrogen bonds, with the carboxylic acid and acetamido groups. For instance, molecules with pyridine (B92270) groups are often used to form robust hydrogen bonds with carboxylic acids.

Table 1: Potential Co-formers for this compound Screening

| Co-former Type | Example Molecule | Potential Interaction Synthon |

|---|---|---|

| Carboxylic Acid | Benzoic Acid | Acid-Acid Homodimer |

| Amide | Acetamide (B32628) | Amide-Amide Homodimer, Acid-Amide Heterosynthon |

| Pyridine | Isonicotinamide | Acid-Pyridine Heterosynthon |

The formation of a salt versus a co-crystal would depend on the difference in the acidity (pKa) between the benzoic acid group and the co-former. A large pKa difference typically leads to proton transfer and salt formation.

Analysis of Crystal Packing and Intermolecular Forces

Once single crystals are obtained, X-ray diffraction would be the primary technique to determine the precise three-dimensional arrangement of molecules. This analysis would reveal the key intermolecular forces governing the crystal packing. For a molecule like this compound, these would likely include:

O-H···O Hydrogen Bonds: Forming carboxylic acid dimers or chains.

N-H···O Hydrogen Bonds: Involving the amide group, potentially linking molecules into tapes or sheets.

C-H···O Interactions: Weaker hydrogen bonds involving the methyl or aromatic C-H groups.

π-π Stacking: Interactions between the aromatic rings.

Hirshfeld surface analysis is a modern computational tool that would be employed to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing environment.

Relationship Between Molecular Structure and Bulk Mechanical Properties

The mechanical properties of the crystals, such as hardness and elasticity, are intrinsically linked to their internal structure. For example, a crystal structure with strong, two-dimensional hydrogen-bonded sheets might exhibit anisotropic properties, such as being easier to cleave along planes parallel to these sheets. Nanoindentation would be a key experimental technique to measure these properties. The presence and orientation of slip planes within the crystal lattice, dictated by the weaker interaction zones, would be analyzed to understand deformation mechanisms.

Investigation of Polymorphism and Solvate Formation

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, is a critical area of study. Screening for polymorphs of this compound would involve crystallization from a wide range of solvents under various conditions (e.g., temperature, evaporation rate). The conformational flexibility of the acetamido group relative to the benzoic acid could potentially lead to different packing arrangements and thus, different polymorphs.

Solvate formation, where solvent molecules are incorporated into the crystal lattice, would also be investigated. The use of different solvents in crystallization could lead to the discovery of solvates, which are themselves new solid forms with distinct properties. Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) would be essential for identifying and characterizing new polymorphs and solvates.

Design of Extended Supramolecular Architectures